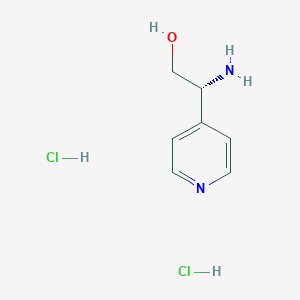(R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride
CAS No.: 2241594-39-6
Cat. No.: VC11659783
Molecular Formula: C7H12Cl2N2O
Molecular Weight: 211.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2241594-39-6 |
|---|---|
| Molecular Formula | C7H12Cl2N2O |
| Molecular Weight | 211.09 g/mol |
| IUPAC Name | (2R)-2-amino-2-pyridin-4-ylethanol;dihydrochloride |
| Standard InChI | InChI=1S/C7H10N2O.2ClH/c8-7(5-10)6-1-3-9-4-2-6;;/h1-4,7,10H,5,8H2;2*1H/t7-;;/m0../s1 |
| Standard InChI Key | XLAMHJAZOJEAEP-KLXURFKVSA-N |
| Isomeric SMILES | C1=CN=CC=C1[C@H](CO)N.Cl.Cl |
| SMILES | C1=CN=CC=C1C(CO)N.Cl.Cl |
| Canonical SMILES | C1=CN=CC=C1C(CO)N.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a pyridine ring substituted at the 4-position with an ethanolamine moiety. The amino (–NH₂) and hydroxyl (–OH) groups are bonded to adjacent carbon atoms, forming a β-amino alcohol structure. The R-configuration at the chiral center is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.
Key structural features:
-
Pyridin-4-yl ring: Provides aromaticity and facilitates π-π stacking interactions.
-
β-Amino alcohol backbone: Enables hydrogen bonding with biological targets.
-
Dihydrochloride salt: Enhances stability and aqueous solubility.
Physicochemical Data
The dihydrochloride salt form increases polarity, reducing lipid solubility compared to the free base .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a two-step process:
-
Schiff Base Formation:
-
Reactants: 4-Pyridinecarboxaldehyde and ammonia.
-
Reaction:
-
Conditions: Ethanol solvent, 25°C, 12 hours.
-
-
Reduction and Salt Formation:
-
Reducing Agent: Sodium borohydride (NaBH₄).
-
Reaction:
-
Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.
-
Industrial Manufacturing
Industrial processes optimize yield (>85%) using:
-
Continuous Flow Reactors: Ensure consistent reaction conditions.
-
Enantioselective Catalysis: Chiral catalysts like Ru-BINAP complexes achieve >98% enantiomeric excess (ee).
-
Purification: Crystallization from ethanol/water mixtures removes impurities.
Pharmacological and Biological Applications
Antimicrobial Activity
Studies on structurally analogous compounds demonstrate:
-
Gram-Positive Bacteria: MIC = 0.0039–0.025 mg/mL against Staphylococcus aureus.
-
Gram-Negative Bacteria: MIC = 0.0039–0.025 mg/mL against Escherichia coli.
The pyridine ring disrupts bacterial cell membrane integrity, while the amino alcohol moiety inhibits enzyme function .
Enzyme Cofactor Analogues
In enzymology, the compound mimics natural cofactors:
-
Alcohol Dehydrogenase Studies: Acts as a competitive inhibitor (Kᵢ = 0.8 μM) by binding to the zinc-active site .
| Parameter | Specification | Source |
|---|---|---|
| Hazard Codes | Xi (Irritant) | |
| Risk Phrases | R36/37/38 (Eye/Skin/Respiratory Irritation) | |
| Safety Phrases | S26 (Avoid Contact) |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume